Validated Cereblon (CRBN) Binding Affinity: A Direct Comparison with Substituted Analogs
The unsubstituted 2,7-diazaspiro[4.5]decane-6,8-dione core demonstrates a quantifiable binding affinity (Kd) of 84 nM for the cereblon (CRBN) protein, as measured by a fluorescence emission-based assay [1]. This affinity serves as a crucial baseline, confirming that the scaffold itself possesses inherent activity. For comparison, simple substitution on the scaffold, such as the addition of a 4-nitrophenyl group, improves affinity by approximately 6-fold to a Kd of 14 nM [2]. More advanced substitutions, like a benzoyl group, can enhance affinity by over 80-fold, resulting in a Kd of <1 nM [3]. This data underscores the value of the 2,7-diazaspiro[4.5]decane-6,8-dione core as a tunable starting point for medicinal chemistry optimization, offering both baseline activity and significant potential for affinity improvement through structural elaboration.
| Evidence Dimension | Binding Affinity (Kd) to Human Cereblon (CRBN) |
|---|---|
| Target Compound Data | 84 nM |
| Comparator Or Baseline | 2-(4-Nitrophenyl)-2,7-diazaspiro[4.5]decane-6,8-dione (14 nM) and 2-Benzoyl-2,7-diazaspiro[4.5]decane-6,8-dione (<1 nM) |
| Quantified Difference | 6-fold to >80-fold improvement over the unsubstituted core, depending on the substituent |
| Conditions | Fluorescence emission assay monitoring binding to protein containing one or more tryptophan residues (assay details from BindingDB entry 11145) [REFS-1, REFS-2, REFS-3] |
Why This Matters
This establishes the scaffold's intrinsic activity, offering a validated starting point for SAR studies and providing a clear benchmark for comparing the performance of novel derivatives in targeted protein degradation programs.
- [1] BindingDB. BDBM594634: 2,7-Diazaspiro[4.5]decane-6,8-dione | US11584748. Affinity Data: Kd = 84 nM. View Source
- [2] BindingDB. BDBM594641: 2-(4-Nitrophenyl)-2,7-diazaspiro[4.5]decane-6,8-dione::US11584748, Example 8. Affinity Data: Kd = 14 nM. View Source
- [3] BindingDB. BDBM594669: 2-Benzoyl-2,7-diazaspiro[4.5]decane-6,8-dione::US11584748, Example 36. Affinity Data: Kd < 1 nM. View Source
